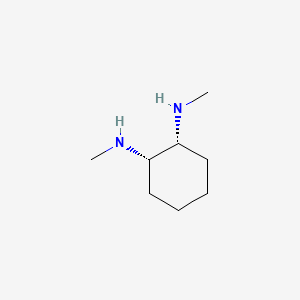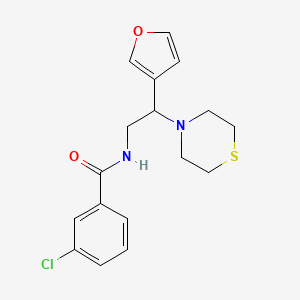
3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is a useful research compound. Its molecular formula is C17H19ClN2O2S and its molecular weight is 350.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Biological Activity Compounds belonging to the "N-mustards" category, like 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, are known for their biological and pharmacological activities. The crystal structure of such compounds provides insight into their chemical behavior and potential applications in drug design and development. For instance, the detailed crystallographic study of these compounds reveals specific bond angles and torsion angles that contribute to their biological activity (Galešić & Vlahov, 1990).
Anti-inflammatory and Antibacterial Properties Another research avenue involves the synthesis of quinoline attached-furan-2(3H)-ones, which have been shown to possess anti-inflammatory and antibacterial properties. These compounds exhibit reduced gastrointestinal toxicity and lipid peroxidation, indicating their potential as safer therapeutic agents. The study on these compounds highlights their efficacy against Staphylococcus aureus and Escherichia coli, suggesting a promising application in combating bacterial infections (Alam et al., 2011).
Hydroxylamine and Pseudoacyl Systems Research on hydroxylamine and pseudoacyl systems, such as the synthesis of oxidized cyclic N-hydroxyiminoimides from furan pseudoacyl chlorides, unveils new chemical transformations. These studies contribute to the understanding of molecular interactions and the development of novel synthetic methodologies that could be applied in the synthesis of bioactive molecules and materials science (Daniels et al., 2012).
Antimicrobial Agents The synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones explores their potential as antimicrobial agents. These compounds have shown significant antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans and Aspergillus niger. Such studies are crucial for the development of new antimicrobial drugs in response to the growing concern of antibiotic resistance (Attia et al., 2013).
Synthesis Techniques and Chemical Properties Investigations into the synthesis and chemical properties of related compounds provide valuable insights into their reactivity and potential applications in pharmaceuticals and material sciences. For example, the study of novel synthetic approaches to 3-aryl-1,2,4-triazoles showcases new methods for producing compounds with potential biological activities (Guirado et al., 2016).
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-15-3-1-2-13(10-15)17(21)19-11-16(14-4-7-22-12-14)20-5-8-23-9-6-20/h1-4,7,10,12,16H,5-6,8-9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWKLNNOJCGAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC(=CC=C2)Cl)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
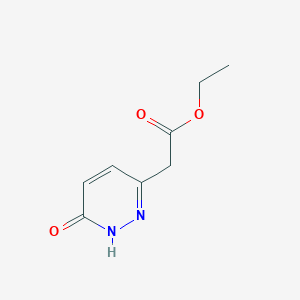
![2-(3-(furan-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2430524.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2430525.png)
![3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2430526.png)
![7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2430527.png)
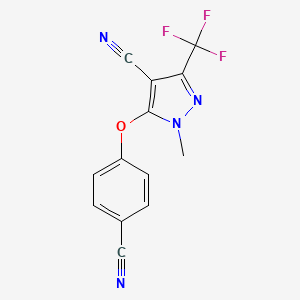
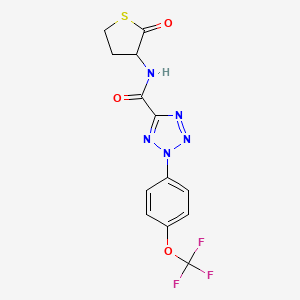
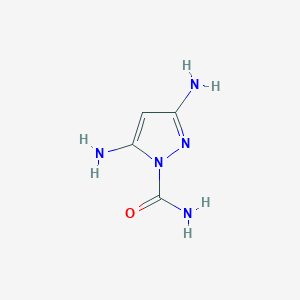

![(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B2430538.png)
![N-(2-ethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2430540.png)
![3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430541.png)

